molecular formula C8H13N3 B1374946 N2,N2,6-Trimethylpyridine-2,3-diamine CAS No. 1216063-73-8

N2,N2,6-Trimethylpyridine-2,3-diamine

Cat. No.: B1374946
CAS No.: 1216063-73-8
M. Wt: 151.21 g/mol
InChI Key: TZMWSWHAIQULJZ-UHFFFAOYSA-N
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Description

N2,N2,6-Trimethylpyridine-2,3-diamine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . It is a derivative of pyridine, characterized by the presence of three methyl groups and two amino groups attached to the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2,6-Trimethylpyridine-2,3-diamine typically involves the alkylation of pyridine-2,3-diamine with methylating agents under controlled conditions. One common method includes the reaction of pyridine-2,3-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N2,N2,6-Trimethylpyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

N2,N2,6-Trimethylpyridine-2,3-diamine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N2,N2,6-Trimethylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include binding to active sites, altering enzyme conformation, or interfering with substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N2,6-Trimethylpyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its hydrophobicity and influences its reactivity compared to other similar compounds .

Properties

IUPAC Name

2-N,2-N,6-trimethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-4-5-7(9)8(10-6)11(2)3/h4-5H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMWSWHAIQULJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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